Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a methyl substituent at position 7 and an ethyl ester group at position 2. Its molecular formula is C₁₁H₁₂N₂O₂, with an average molecular mass of 204.23 g/mol and a monoisotopic mass of 204.0899 g/mol . The imidazo[1,2-a]pyrimidine scaffold is notable for its role in medicinal chemistry, particularly in the development of enzyme inhibitors and antiviral agents .
Properties
IUPAC Name |
ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-4-7(2)11-10(13)12-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHNKXJMTVGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=NC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system.
Reaction Conditions:
Reagents: 2-aminopyrimidine, ethyl 2-bromoacetate, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Amides, thioesters
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines, including ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate, exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazo[1,2-a]pyrimidine derivatives possess potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.006 μM . This suggests a promising avenue for developing new antitubercular agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that several imidazo[1,2-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth, highlighting its potential as a dual-function inhibitor in cancer therapy.
Biological Research Applications
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit key enzymes involved in various biological processes. For example, some derivatives have shown inhibitory effects on monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are important targets in neurodegenerative disorders . This makes these compounds relevant in the context of drug development for diseases like Alzheimer's.
Photosensitization and Photodynamic Therapy
Recent investigations have revealed that certain imidazo[1,2-a]pyrimidines can act as photosensitizers, generating singlet oxygen upon irradiation. This property is particularly useful in photodynamic therapy (PDT), where targeted destruction of cancer cells can be achieved with minimal damage to surrounding tissues . The ability to absorb light within the therapeutic window (400-500 nm) enhances their utility in clinical settings.
Chemical Synthesis and Modifications
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been reported that utilize different reagents and conditions to achieve high yields of the desired product . Understanding these synthetic routes is crucial for scaling up production for research and therapeutic purposes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Stability and Reactivity : The 7-methyl group in Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate reduces susceptibility to Dimroth rearrangement compared to 6-aryl analogues, making it more suitable for applications requiring structural integrity .
Biological Activity : Fluorinated derivatives (e.g., trifluoromethylphenyl) exhibit higher lipophilicity and target affinity, critical for blood-brain barrier penetration in CNS drug development .
Synthetic Flexibility : Ethyl ester groups at position 2 serve as versatile intermediates for hydrolysis to carboxylic acids or conversion to amides, enabling diverse pharmacophore modifications .
Biological Activity
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. These interactions may modulate critical pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Case Study on Lung Cancer : Research involving A549 lung cancer cells indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through caspase activation. This suggests a potential mechanism for its anticancer effects by promoting programmed cell death in malignant cells .
- In Vitro Studies : In vitro assays showed that various derivatives of imidazo[1,2-a]pyrimidine compounds exhibited submicromolar inhibitory activity against several tumor cell lines. For instance, a specific derivative was found to induce G2/M phase cell cycle arrest in HCC827 cells, highlighting its role in disrupting cancer cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Staphylococcus aureus : In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. This suggests its potential utility as an antimicrobial agent .
- Synergistic Effects with Antibiotics : Research has indicated that combining this compound with existing antibiotics may enhance antimicrobial efficacy against resistant bacterial strains. This synergistic effect could be crucial in developing new treatment regimens for antibiotic-resistant infections .
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties:
- SARS-CoV-2 Research : Preliminary investigations into the antiviral effects against SARS-CoV-2 have shown promise, although more extensive studies are required to confirm these findings and elucidate the underlying mechanisms .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in lung cancer cells; submicromolar inhibition of tumor cell lines |
| Antimicrobial | Effective against Staphylococcus aureus; potential synergistic effects with antibiotics |
| Antiviral | Preliminary evidence suggesting activity against SARS-CoV-2 |
Q & A
Q. What are the standard synthetic routes for Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via cyclocondensation of 2-aminoimidazole derivatives with α,β-diketones or β-keto esters. For example, ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate (a structural analog) was prepared by refluxing with hydrazine hydrate in ethanol . Optimizing reaction time, temperature, and stoichiometry (e.g., using excess diketones) improves yields. Purification via flash chromatography (e.g., CHCl3/acetone) is recommended to isolate regioisomers .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen-bonding networks and confirm regiochemistry. For example, planar deviations in imidazo-pyrimidine rings and dihedral angles between fused rings are analyzed .
- Spectroscopy : HRMS (ESI-TOF) confirms molecular mass (e.g., [M+H]<sup>+</sup>), while <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent positions. IR detects carbonyl (C=O) and ester (C-O) stretches .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
The compound’s planar imidazo-pyrimidine core facilitates π-π stacking, while the ethyl ester group enhances lipophilicity. Hydrogen-bonding interactions (C–H⋯O/N) in the crystal lattice affect melting points and solubility in polar solvents like ethanol or DMSO .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for 5- vs. 7-methyl substitution?
Regioselectivity is controlled by steric and electronic factors. For example, using electron-withdrawing groups (e.g., phenyl in β-keto esters) directs cyclization to the 5-position. Computational modeling (DFT) predicts favorable transition states for specific pathways . Separation of regioisomers requires gradient elution in HPLC or silica-based chromatography .
Q. What computational tools are used to predict biological activity and binding modes of derivatives?
Molecular docking (e.g., AutoDock) and MD simulations model interactions with targets like HIF-1α or FXa enzymes. Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., pyrimidine N-atoms) and hydrophobic regions (methyl/ethyl groups) .
Q. How do structural modifications (e.g., sulfonamide or halogen substitutions) impact pharmacological efficacy?
Introducing sulfonamide groups (via chlorination and nucleophilic substitution) enhances target affinity by forming hydrogen bonds with active-site residues. Halogenation (e.g., bromine at C6) increases metabolic stability but may reduce solubility .
Q. How should researchers resolve contradictions in crystallographic data or spectral assignments?
- Crystallography : Validate SHELX-refined structures using residual density maps and ADDSYM checks to detect missed symmetry .
- NMR/IR : Compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian) to confirm peak assignments. Cross-validate with 2D NMR (COSY, HSQC) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
